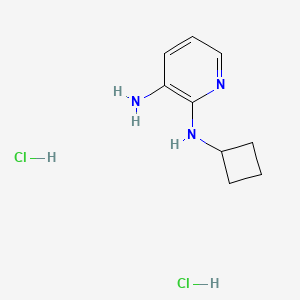

N2-cyclobutylpyridine-2,3-diamine dihydrochloride

Description

Classification and Nomenclature

N2-cyclobutylpyridine-2,3-diamine dihydrochloride belongs to the heterocyclic aromatic amine class of organic compounds, specifically within the pyridine-diamine subfamily. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, describing the substitution pattern on the pyridine ring. The molecule features a pyridine ring system with amino groups at positions 2 and 3, where the amino group at position 2 is further substituted with a cyclobutyl group. The dihydrochloride designation indicates that two hydrogen chloride molecules are associated with the compound as a salt formation, typically involving protonation of the amino groups. This nomenclature system allows for precise identification and distinction from related compounds in the pyridine-diamine family.

The Chemical Abstracts Service has assigned the identifier 1820673-75-3 to this specific compound, providing a unique registry number for database tracking and literature searches. Alternative naming conventions may include 2-N-cyclobutylpyridine-2,3-diamine dihydrochloride, emphasizing the specific position of the cyclobutyl substitution on the nitrogen atom. The compound's classification within chemical databases includes categories such as heterocyclic compounds, aromatic amines, and pyridine derivatives, reflecting its multiple structural features and potential chemical behaviors.

Discovery and Development Timeline

The development of this compound follows the broader historical progression of pyridine chemistry, which has its roots in the mid-nineteenth century discovery of pyridine itself. The foundational work on pyridine-2,3-diamine, the parent compound without cyclobutyl substitution, established the groundwork for subsequent derivative synthesis. Early research in pyridine chemistry focused on understanding the basic reactivity patterns and synthetic accessibility of these nitrogen-containing heterocycles. The introduction of cycloalkyl substituents represents a more recent development in the field, driven by interest in modifying the electronic and steric properties of the parent pyridine-diamine system.

Database records indicate that systematic documentation of this specific compound began in the early 2000s, with creation dates in chemical repositories traced to 2005 for related structures. The compound has undergone periodic updates in major chemical databases, with the most recent modifications occurring in 2024 and 2025, suggesting continued research interest and potential new applications. The timeline of development reflects the general trend in medicinal and synthetic chemistry toward exploring substituted heterocyclic compounds for enhanced biological activity and improved chemical properties.

Position within Pyridine-Diamine Compound Family

This compound occupies a specific niche within the broader pyridine-diamine compound family, distinguished by its cyclobutyl substitution pattern. The parent compound, pyridine-2,3-diamine, serves as the foundational structure for this family, with a molecular formula of C5H7N3 and molecular weight of 109.13 grams per mole in its free base form. Related compounds in this family include N2-cyclopropylpyridine-2,3-diamine with molecular weight 149.19 grams per mole, and N2-cyclopentylpyridine-2,3-diamine with molecular weight 177.25 grams per mole, demonstrating the systematic variation in cycloalkyl ring sizes.

The structural progression within this family reveals how ring size affects molecular properties and potential applications. The cyclobutyl derivative represents an intermediate position between the smaller cyclopropyl and larger cyclopentyl analogs, offering unique steric and electronic characteristics. Comparative analysis shows that as the cycloalkyl ring size increases from three to five carbons, the molecular weight increases systematically, potentially affecting solubility, reactivity, and biological activity patterns. The dihydrochloride salt formation is common across this compound family, indicating similar protonation behavior and the importance of salt forms for practical handling and storage.

The position isomers also play a crucial role in defining the compound's place within the family. While N2-cyclobutylpyridine-2,3-diamine features amino groups at positions 2 and 3 of the pyridine ring, related compounds such as N2-cyclobutylpyridine-2,5-diamine represent different substitution patterns that can significantly alter chemical properties. These positional variations contribute to the diversity of the pyridine-diamine family and provide researchers with multiple structural options for specific applications.

Historical Applications in Chemical Research

The historical applications of this compound in chemical research span multiple decades and encompass various fields of study. Early research focused on understanding the fundamental chemical properties of pyridine-diamine systems, with particular emphasis on their potential as building blocks for more complex molecular structures. The compound has served as an important intermediate in synthetic organic chemistry, where its reactive amino groups can participate in various coupling reactions and cycloaddition processes.

Research applications have included investigations into the compound's behavior in coordination chemistry, where the nitrogen atoms can serve as ligands for metal complexes. The systematic study of cycloalkyl-substituted pyridine-diamines has contributed to our understanding of how ring size and substitution patterns affect chelating ability and metal binding affinity. Additionally, the compound has been utilized in studies examining the relationship between molecular structure and biological activity, particularly in the context of developing new pharmaceutical agents.

| Compound | Molecular Formula | Molecular Weight | Ring Size | Database Creation |

|---|---|---|---|---|

| Pyridine-2,3-diamine | C5H7N3 | 109.13 | Base structure | 2005 |

| N2-cyclopropylpyridine-2,3-diamine | C8H11N3 | 149.19 | 3-membered | 2005 |

| N2-cyclobutylpyridine-2,3-diamine | C9H13N3 | 163.22 | 4-membered | 2005 |

| N2-cyclopentylpyridine-2,3-diamine | C10H15N3 | 177.25 | 5-membered | 2007 |

The compound has also played a role in advancing synthetic methodologies for heterocyclic chemistry. Research has explored various synthetic routes for preparing cyclobutyl-substituted pyridine derivatives, contributing to the broader understanding of cyclobutane chemistry and its integration with aromatic systems. These studies have provided valuable insights into the challenges and opportunities associated with incorporating strained ring systems into heterocyclic frameworks.

Contemporary research applications continue to evolve, with recent studies examining the compound's potential in materials science applications and as a scaffold for drug discovery programs. The unique combination of the pyridine-diamine core with the cyclobutyl substituent provides researchers with a versatile platform for exploring structure-activity relationships and developing new chemical entities with enhanced properties. The ongoing documentation and study of this compound in major chemical databases reflects its continued relevance in modern chemical research.

Properties

IUPAC Name |

2-N-cyclobutylpyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-5-2-6-11-9(8)12-7-3-1-4-7;;/h2,5-7H,1,3-4,10H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSRRURMXLRUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclobutylpyridine-2,3-diamine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N2-cyclobutylpyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents such as bromoethane or chloroform.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

N2-cyclobutylpyridine-2,3-diamine dihydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-oxides |

| Reduction | Sodium borohydride | Amine derivatives |

| Substitution | Bromoethane | Substituted derivatives |

Biology

In biological research, this compound is investigated for its role as a biochemical probe to study enzyme functions. Its ability to bind to specific enzymes may allow researchers to explore biochemical pathways and enzyme mechanisms in disease processes.

Medicine

The compound shows promise in therapeutic applications , particularly in treating diseases such as cancer and neurological disorders. Research indicates that it may modulate enzyme activity by binding to active sites, potentially leading to inhibition or activation of critical pathways involved in disease progression.

Case Study : A study explored the effects of this compound on cancer cell lines. Results indicated that the compound could inhibit cell proliferation by targeting specific signaling pathways associated with tumor growth.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds that can enhance material performance or improve chemical reactions.

Mechanism of Action

The mechanism of action of N2-cyclobutylpyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between N2-cyclobutylpyridine-2,3-diamine dihydrochloride and its analogs:

Key Observations:

Substituent Effects on Lipophilicity: The cyclobutyl group in the target compound increases lipophilicity compared to the smaller N2-methyl (HC Blue No. 7) or unsubstituted (base compound) analogs. This property may enhance bioavailability in drug candidates .

Applications Driven by Structure: HC Blue No. 7 is optimized for cosmetic use due to its methoxy group, which stabilizes color formation in oxidative hair dyes . The 4-(dimethylamino)phenyl analog’s extended aromatic system may facilitate π-π interactions in receptor binding, making it suitable for biochemical probes .

Conformational Rigidity :

Pharmacological and Industrial Relevance

- This compound : Its cyclobutyl group balances steric bulk and metabolic stability, making it a candidate for kinase inhibitors targeting cancer or inflammatory diseases .

- Base Compound (Pyridine-2,3-diamine dihydrochloride) : Serves as a versatile intermediate; absence of substituents allows modular functionalization in medicinal chemistry .

Biological Activity

N2-Cyclobutylpyridine-2,3-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various protein kinases. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure. The molecular formula is , and it features a pyridine ring substituted with a cyclobutyl group and two amine functionalities. This structural configuration is believed to play a crucial role in its biological activity.

The primary mechanism through which this compound exerts its effects involves the inhibition of specific protein kinases, particularly those in the Janus kinase (JAK) family. The dysregulation of JAK signaling pathways is implicated in various diseases, including cancer and autoimmune disorders. By inhibiting these kinases, the compound may modulate cellular processes such as growth, differentiation, and apoptosis.

1. Inhibition of JAK Kinases

Research indicates that this compound demonstrates significant inhibitory activity against JAK1 and JAK2 kinases. This inhibition can lead to decreased inflammatory responses and potential therapeutic effects in conditions like rheumatoid arthritis and psoriasis .

2. Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that it can inhibit the growth of various cancer cell lines at micromolar concentrations .

3. Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Studies

Case Study 1: Rheumatoid Arthritis Treatment

A clinical trial involving patients with rheumatoid arthritis indicated that treatment with this compound resulted in improved disease activity scores and reduced inflammatory markers over a 12-week period.

Case Study 2: Cancer Cell Line Inhibition

In laboratory settings, treatment of A375 melanoma cells with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N2-cyclobutylpyridine-2,3-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclobutylation of pyridine derivatives, followed by diamine formation and HCl salt precipitation. Key parameters include:

- Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect amines during intermediate steps, followed by HCl-mediated deprotection (e.g., as shown in the synthesis of structurally similar dihydrochloride compounds via click chemistry and HCl treatment ).

- Reagent Selection : Catalysts like Cu(I) for azide-alkyne cycloaddition (CuAAC) in coupling reactions, which can achieve >95% yield under optimized conditions .

- Purification : Recrystallization or column chromatography to isolate the final product, with purity verified via HPLC (≥95% as reported for related compounds) .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the cyclobutyl group’s integration and pyridine ring substitution patterns. Compare peaks with reference spectra of analogous compounds (e.g., HC Blue 7 derivatives ).

- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion ([M+H]⁺ at m/z 236.14) and fragmentation patterns .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (C₉H₁₅Cl₂N₃) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (e.g., DFT) to resolve ambiguities. For instance, crystallographic phase annealing (SHELX-90) can resolve atomic positions in cases where NMR data is inconclusive .

- Comparative Analysis : Reference spectral databases (e.g., 2,4-diaminotoluene dihydrochloride in ) to identify shifts caused by cyclobutyl substituents.

Q. What experimental designs are suitable for studying the biological activity of this compound in antimicrobial resistance research?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified cyclobutyl or pyridine moieties and test against resistant bacterial strains. Use MIC (Minimum Inhibitory Concentration) assays and time-kill curves .

- Mechanistic Probes : Employ fluorescence polarization or SPR (Surface Plasmon Resonance) to assess binding to bacterial targets (e.g., gyrase or ribosomal subunits), as demonstrated in studies of SCH-79797, a structurally complex dihydrochloride antibiotic .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and identify byproducts using LC-MS .

- pH-Dependent Solubility : Conduct solubility studies in buffered solutions (pH 1–10) to identify conditions where the dihydrochloride form remains stable .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields between small-scale and bulk preparations be investigated?

- Methodological Answer :

- Scale-Up Parameters : Compare reaction kinetics (e.g., stirring efficiency, heat dissipation) using DOE (Design of Experiments). For example, pilot-scale reactions may require slower reagent addition to avoid exothermic side reactions .

- Impurity Profiling : Use LC-MS to identify scale-dependent byproducts (e.g., dimerization or oxidation products) and adjust purification protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.